

Spectroscopic Profile of 7-Methylpteridine-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methylpteridine-2,4(1H,3H)-dione

Cat. No.: B029205

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-methyl-lumazine, is a heterocyclic organic compound belonging to the pteridine class. Pteridine derivatives are of significant interest in biomedical research due to their diverse biological roles, including their involvement as enzyme cofactors and their association with various metabolic pathways. An in-depth understanding of the spectroscopic properties of **7-Methylpteridine-2,4(1H,3H)-dione** is crucial for its identification, characterization, and the development of analytical methods for its quantification in biological matrices. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound and its analogs, details of experimental protocols for its analysis, and insights into its metabolic context.

Spectroscopic Data

The following tables summarize the available spectroscopic data for **7-Methylpteridine-2,4(1H,3H)-dione** and its parent compound, lumazine. It is important to note that specific experimental data for **7-Methylpteridine-2,4(1H,3H)-dione** is limited in the public domain. Therefore, data from closely related structures are included to provide a comparative reference.

Table 1: UV-Visible Absorption Spectroscopy Data

Compound	Solvent/Conditions	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Reference
6,7-dimethyl-8-ribityllumazine	Aqueous Solution	~410	10,300	[1]
1,7-dimethylllumazine	Neutral	~255, ~330, ~390	Not Reported	[2]

Note: The UV-Vis spectrum of pteridine derivatives is sensitive to pH and solvent polarity.

Table 2: Fluorescence Spectroscopy Data

Compound	Solvent/Conditions	Excitation λ_{max} (nm)	Emission λ_{max} (nm)	Quantum Yield (Φ)	Reference
6,7-dimethyl-8-ribityllumazine	Not Specified	410	Not Reported	Not Reported	[1]
Lumazine Protein Bound DMRL	Not Specified	Not Specified	Not Specified	Not Reported	[3][4][5]

Note: The fluorescence properties of pteridines are highly dependent on their molecular environment.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

^1H NMR:

Detailed ^1H NMR data for **7-Methylpteridine-2,4(1H,3H)-dione** is not readily available. However, based on the structure and data from related pteridines, the following chemical shifts can be anticipated:

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constants (J, Hz)
H-6	~7.5 - 8.5	Singlet	-
-CH ₃ (at C7)	~2.0 - 2.5	Singlet	-
N1-H	~10.0 - 12.0	Broad Singlet	-
N3-H	~11.0 - 13.0	Broad Singlet	-

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary with solvent and concentration. The protons on the nitrogen atoms are exchangeable and may not always be observed.

¹³C NMR:

A ¹³C NMR spectrum for the parent compound, lumazine, is available. The chemical shifts for **7-MethylPteridine-2,4(1H,3H)-dione** are expected to be similar, with an additional signal for the methyl carbon and shifts in the adjacent carbons.

Carbon	Chemical Shift (ppm) - Lumazine	Expected Shift (ppm) - 7-Methyl-lumazine
C-2	Not Reported	~150 - 160
C-4	Not Reported	~160 - 170
C-4a	Not Reported	~130 - 140
C-6	Not Reported	~140 - 150
C-7	Not Reported	~150 - 160
C-8a	Not Reported	~145 - 155
-CH ₃	-	~15 - 25

Reference for Lumazine ¹³C NMR:[6]

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragment Ions (m/z)
7-Methylpteridine-2,4(1H,3H)-dione	Electron Ionization (EI) or Electrospray Ionization (ESI)	178.05 (calculated for C ₇ H ₆ N ₄ O ₂)	Expected fragments from loss of CO, HNCO, and cleavage of the pyrazine ring.

Note: The fragmentation pattern will depend on the ionization technique and energy used.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **7-Methylpteridine-2,4(1H,3H)-dione** are not explicitly published. However, standard methodologies for similar pteridine derivatives can be adapted.

UV-Visible Absorption Spectroscopy

- Sample Preparation: Prepare a stock solution of **7-Methylpteridine-2,4(1H,3H)-dione** in a suitable solvent (e.g., methanol, DMSO, or a buffered aqueous solution). The concentration should be in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Measurement: Record the absorption spectrum over a wavelength range of 200-600 nm. Use the solvent as a blank for baseline correction.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}). Calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

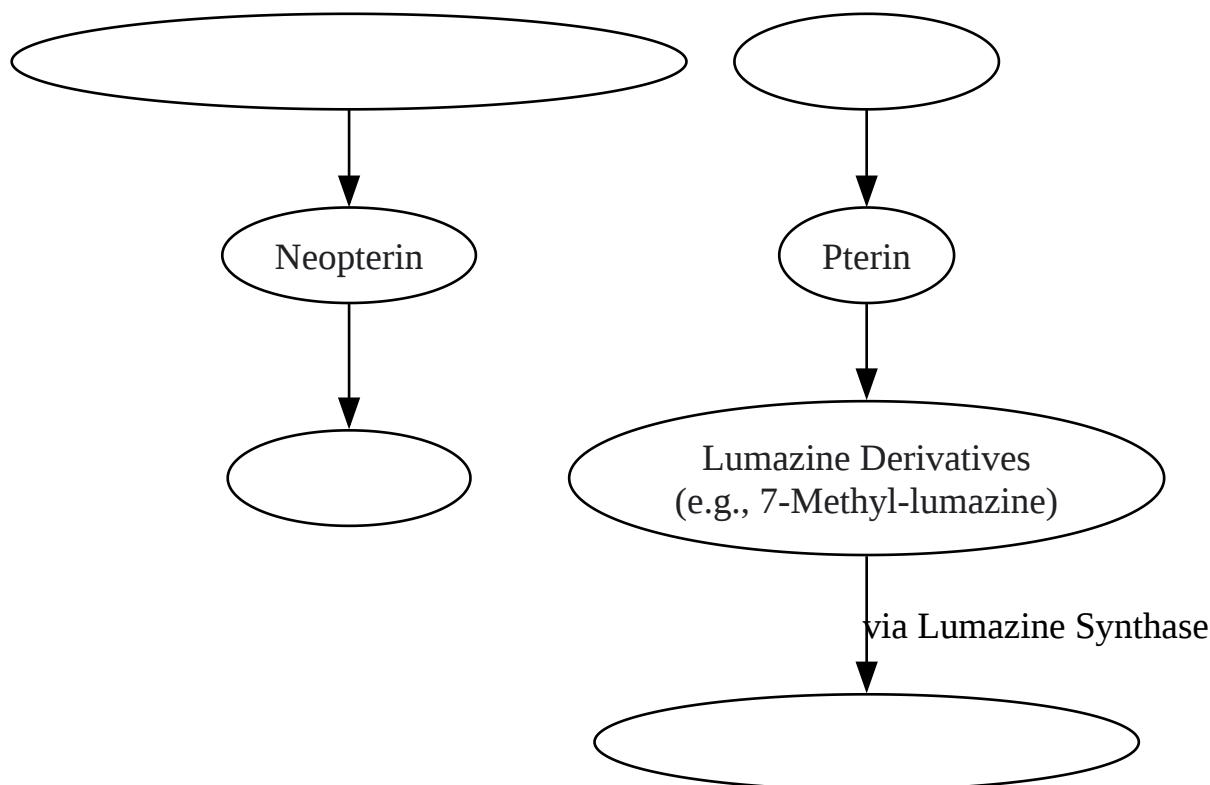
- Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-free solvent. The concentration should be low enough to avoid inner filter effects.

- Instrumentation: Use a spectrofluorometer.
- Measurement:
 - Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the emission maximum).
 - Record the emission spectrum by exciting the sample at its absorption maximum (λ_{max}) and scanning the emission wavelengths.
- Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Measurement: Acquire ¹H and ¹³C NMR spectra. Additional experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of signals.
- Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to the reference.

Mass Spectrometry


- Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
- Instrumentation: Use a mass spectrometer equipped with a suitable ionization source (e.g., EI, ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
- Measurement: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Biological Context and Signaling Pathways

Pteridines are synthesized from guanosine triphosphate (GTP) and are involved in various metabolic processes.^{[7][8]} Lumazine derivatives, including **7-Methylpteridine-2,4(1H,3H)-dione**, are intermediates in these pathways. For instance, lumazine synthase is a key enzyme in the biosynthesis of riboflavin (Vitamin B₂).^{[9][10][11][12]} Dysregulation of pteridine metabolism has been linked to several diseases, including cancer.^{[13][14]}

Below is a generalized diagram of the pteridine metabolic pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Lumazine protein from the bioluminescent bacterium *Photobacterium phosphoreum*. A fluorescence study of the protein-ligand equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of the lumazine protein from *Photobacterium kishitanii* in complexes with the authentic chromophore, 6,7-dimethyl- 8-(1'-D-ribityl) lumazine, and its analogues, riboflavin and flavin mononucleotide, at high resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal Structures of the Lumazine Protein from *Photobacterium kishitanii* in Complexes with the Authentic Chromophore, 6,7-Dimethyl- 8-(1'-d-Ribityl) Lumazine, and Its Analogues, Riboflavin and Flavin Mononucleotide, at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lumazine(487-21-8) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biomedical Applications of Lumazine Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishing pteridine metabolism in a progressive isogenic breast cancer cell model - part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Establishing Pteridine Metabolism in a Progressive Isogenic Breast Can" by Lindsey Rasmussen, Zachary Foulks et al. [scholarsmine.mst.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 7-Methylpteridine-2,4(1H,3H)-dione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029205#spectroscopic-properties-of-7-methylpteridine-2-4-1h-3h-dione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com